molecular formula C66H84F3N17O15 B12423247 Tak-683 (tfa)

Tak-683 (tfa)

Cat. No.: B12423247
M. Wt: 1412.5 g/mol
InChI Key: QBOWDOFSNXJWBZ-NTIGNGKISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tak-683 is synthesized through a series of peptide coupling reactions. The synthesis involves the incorporation of two D-amino acids and an azaglycine into the peptide chain . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

The industrial production of Tak-683 involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The process is carefully controlled to ensure consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Tak-683 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of Tak-683, which are studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

Tak-683 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study peptide synthesis and receptor-ligand interactions.

    Biology: It is used to investigate the role of the KISS1 receptor in reproductive functions and hormone regulation.

    Medicine: It is studied for its potential in treating hormone-dependent diseases such as prostate cancer and other reproductive disorders.

    Industry: It is used in the development of new therapeutic agents and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tak-683

Tak-683 is unique due to its improved metabolic stability and higher potency compared to other similar compounds. It exhibits lower effective concentration (EC50) values, making it a more effective agonist of the KISS1 receptor .

Properties

Molecular Formula

C66H84F3N17O15

Molecular Weight

1412.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C64H83N17O13.C2HF3O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;3-2(4,5)1(6)7/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);(H,6,7)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1

InChI Key

QBOWDOFSNXJWBZ-NTIGNGKISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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